

# Budesonide's Impact on Cellular Plasticity and Tissue Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pneumocort |           |
| Cat. No.:            | B1240389   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Budesonide, a synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases, particularly those affecting the respiratory and gastrointestinal tracts. Its therapeutic efficacy is primarily attributed to its potent anti-inflammatory actions, mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and inhibition of inflammatory pathways. However, emerging evidence reveals that budesonide's influence extends beyond immunosuppression, playing a significant role in the regulation of cellular plasticity and tissue remodeling. This technical guide provides an in-depth analysis of budesonide's mechanisms of action on these complex cellular processes, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted effects of budesonide.

# Core Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide, as a lipophilic molecule, readily crosses the cell membrane and binds with high affinity to the cytosolic Glucocorticoid Receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins such as



heat shock proteins (HSPs).[2] The activated budesonide-GR complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

- Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, enhancing the transcription of anti-inflammatory proteins like annexin-1 and interleukin-10.[2]
- Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] This suppression prevents the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.[3]

Budesonide's high affinity for the GR, approximately 200-fold greater than that of cortisol, contributes to its potent local anti-inflammatory effects with minimal systemic side effects due to extensive first-pass metabolism.[2]

#### **Modulation of Cellular Plasticity**

Recent studies have highlighted budesonide's ability to influence cellular plasticity, a fundamental process in development, tissue homeostasis, and disease progression.

### **Epithelial-Mesenchymal Transition (EMT)**

EMT is a process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with increased migratory and invasive capabilities. In diseases like asthma, EMT contributes to airway remodeling.[4] Budesonide has been shown to counteract EMT.[4]

A key aspect of this is the stabilization of cell-cell adhesions. Budesonide has been observed to stabilize E-cadherin, a crucial protein for maintaining the integrity of epithelial tissues, at the intercellular space.[4] In a mouse model of colitis, budesonide treatment normalized E-cadherin expression, promoting re-epithelialization.[4]

#### **Stem and Cancer Cell Behavior**

Beyond its effects on differentiated epithelial cells, budesonide has been identified as a modulator of stem and cancer cell behavior.[4][5][6] It has been shown to inhibit the motile and



invasive properties of various cancer cells, including those of the breast, lung, and pancreas.[4] [5][6] Furthermore, budesonide can prevent the differentiation of embryonic stem cells and inhibit the development of 3D gastruloids by stabilizing cell-cell adhesions.[4][5][6] These effects appear to be, at least in part, independent of its traditional anti-inflammatory actions and involve epigenetic modifications and alterations in the transcriptome of these cells.[4][5][6]

#### Impact on Tissue Remodeling

Tissue remodeling, a hallmark of chronic inflammatory diseases like asthma, involves structural changes such as fibrosis, smooth muscle hyperplasia, and altered extracellular matrix (ECM) deposition. Budesonide influences these processes through its effects on various cell types and molecular pathways.

## Extracellular Matrix (ECM) Deposition and Fibroblast Activation

Fibroblasts are key effector cells in tissue remodeling, responsible for the synthesis and deposition of ECM components like collagen. In chronic inflammation, growth factors such as Transforming Growth Factor-beta (TGF- $\beta$ ) stimulate fibroblast activation and excessive ECM production, leading to fibrosis.

Budesonide has demonstrated the ability to modulate fibroblast activity and ECM turnover. In a murine model of allergic airway disease, therapeutic administration of budesonide reduced peribronchiolar collagen deposition.[7] However, some in vitro studies have shown that budesonide may stimulate fibronectin deposition by airway smooth muscle cells, an effect that can be partially reversed by the long-acting β2-agonist formoterol.[8][9]

## Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

The balance between Matrix Metalloproteinases (MMPs), enzymes that degrade ECM components, and their endogenous Tissue Inhibitors of Metalloproteinases (TIMPs) is crucial for maintaining tissue homeostasis. In inflammatory conditions, this balance is often dysregulated.



Budesonide can modulate the MMP/TIMP balance. In asthmatic children, inhaled budesonide has been shown to normalize the MMP-8/TIMP-1 ratio by upregulating TIMP-1 production and downregulating MMP-8 production by airway macrophages.[10] In vitro studies on human lung fibroblasts have shown that budesonide can inhibit the cytokine-induced release and mRNA expression of MMP-1, MMP-3, and MMP-9.[11] The combination of budesonide and formoterol has been found to counteract the TGF-β1-induced production of TIMP-1 and the activity of MMP-9 in human lung fibroblasts.[12]

#### **Airway Smooth Muscle (ASM) Cells**

Airway smooth muscle cells contribute to airway hyperresponsiveness and remodeling in asthma through proliferation, hypertrophy, and the secretion of inflammatory mediators and ECM proteins. Budesonide can directly affect ASM cell function. It has been shown to inhibit the proliferation of ASM cells in asthmatic rats. Additionally, budesonide can augment cAMP-dependent bronchodilation, suggesting a direct effect on ASM relaxation.[13]

#### **Quantitative Data on Budesonide's Effects**

The following tables summarize quantitative data from various studies on the effects of budesonide on markers of cellular plasticity and tissue remodeling.

Table 1: Effects of Budesonide on Cellular Plasticity Markers



| Cell<br>Type/Mod<br>el                      | Marker                                            | Treatmen<br>t  | Concentr<br>ation | Duration | Effect                                                                                    | Referenc<br>e |
|---------------------------------------------|---------------------------------------------------|----------------|-------------------|----------|-------------------------------------------------------------------------------------------|---------------|
| Human<br>Lung<br>Fibroblasts<br>(hFL-1)     | Collagen Gel Contraction (inhibited by cytokines) | Budesonid<br>e | 1-1000 nM         | 5 days   | Concentration-dependent counteraction of cytokine effect (up to 50%)                      | [7]           |
| Murine<br>Model of<br>Allergen<br>Challenge | Collagen<br>Deposition                            | Budesonid<br>e | -                 | -        | Significant prevention of allergeninduced increase (15.1% vs 23.7%)                       | [14][15]      |
| Murine<br>Model of<br>Allergen<br>Challenge | Mucin-<br>Containing<br>Goblet<br>Cells           | Budesonid<br>e | -                 | -        | Significant prevention of allergeninduced increase (0.7 vs 16.2)                          | [14][15]      |
| Murine<br>Model of<br>Allergen<br>Challenge | Smooth<br>Muscle<br>Mass                          | Budesonid<br>e | -                 | -        | Trend<br>towards<br>preventing<br>allergen-<br>induced<br>increase<br>(30.8% vs<br>35.0%) | [14][15]      |





Table 2: Effects of Budesonide on Extracellular Matrix Components and Mediators



| Cell<br>Type/Mod<br>el                  | Marker                                 | Stimulant                 | Budesoni<br>de<br>Concentr<br>ation    | Duration | Effect                                                             | Referenc<br>e |
|-----------------------------------------|----------------------------------------|---------------------------|----------------------------------------|----------|--------------------------------------------------------------------|---------------|
| Human<br>Lung<br>Fibroblasts<br>(hFL-1) | MMP-1<br>mRNA                          | IL-1β +<br>TNF-α          | 100 nM                                 | 3 days   | Significant inhibition of cytokine-induced expression              | [7]           |
| Human<br>Lung<br>Fibroblasts<br>(hFL-1) | MMP-3<br>mRNA                          | IL-1β +<br>TNF-α          | 100 nM                                 | 3 days   | Significant inhibition of cytokine-induced expression              | [7]           |
| Human<br>Lung<br>Fibroblasts<br>(hFL-1) | MMP-9<br>mRNA                          | IL-1β +<br>TNF-α          | 100 nM                                 | 3 days   | Significant inhibition of cytokine-induced expression              | [7]           |
| Asthmatic<br>Children                   | TIMP-1 in<br>Sputum                    | Inhaled<br>Budesonid<br>e | -                                      | 6 months | Significant increase                                               | [10]          |
| Asthmatic<br>Children                   | MMP-<br>8/TIMP-1<br>Ratio in<br>Sputum | Inhaled<br>Budesonid<br>e | -                                      | 6 months | Normalizati<br>on                                                  | [10]          |
| Human<br>Lung<br>Fibroblasts<br>(HFL-1) | Proteoglyc<br>an<br>Production         | TGF-β1                    | 10 nM<br>(with 0.1<br>nM<br>Formoterol | 24 hours | Reduced<br>TGF-β1-<br>induced<br>increase of<br>biglycan by<br>36% | [10]          |
| Human<br>Lung                           | Procollage<br>n Peptide I              | TGF-β1                    | 10 nM<br>(with 0.1                     | 24 hours | Reduced<br>TGF-β1-                                                 | [10]          |



| Fibroblasts | (PICP) | nM         | induced     |
|-------------|--------|------------|-------------|
| (HFL-1)     |        | Formoterol | increase by |
|             |        | )          | 58%         |

Table 3: Effects of Budesonide on Airway Smooth Muscle Cells

| Cell<br>Type/Mod<br>el    | Paramete<br>r                       | Treatmen<br>t                  | Concentr<br>ation   | Duration | Effect                           | Referenc<br>e |
|---------------------------|-------------------------------------|--------------------------------|---------------------|----------|----------------------------------|---------------|
| Asthmatic<br>Rat<br>ASMCs | Proliferatio<br>n                   | Budesonid<br>e<br>(inhalation) | 0.25 and 2<br>mg/kg | -        | Decreased proliferation activity | [16]          |
| Asthmatic<br>Rat<br>ASMCs | Apoptosis                           | Budesonid<br>e<br>(inhalation) | 0.25 and 2<br>mg/kg | -        | Increased<br>apoptosis<br>rate   | [16]          |
| Asthmatic<br>Rat<br>ASMCs | Collagen I<br>and III<br>Expression | Budesonid<br>e<br>(inhalation) | 0.25 and 2<br>mg/kg | -        | Inhibition of expression         | [16]          |

### Key Signaling Pathways Modulated by Budesonide

Budesonide's effects on cellular plasticity and tissue remodeling are mediated through the modulation of several key intracellular signaling pathways.

#### **TGF-β/Smad Pathway**

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis and tissue remodeling. Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then complex with Co-Smad (Smad4) and translocate to the nucleus to regulate the transcription of target genes involved in ECM production. Budesonide has been shown to interfere with this pathway. In a murine model of asthma, budesonide treatment led to a reduction in the expression of phosphorylated Smad2 and an up-regulation of the inhibitory Smad7.[7]





Click to download full resolution via product page

TGF-β/Smad signaling pathway and points of budesonide intervention.

## Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, p38, and JNK) and the NF-kB pathway are critical in mediating inflammatory responses and cellular processes like proliferation and apoptosis. Pro-inflammatory stimuli activate these pathways, leading to the expression of inflammatory genes and remodeling factors. Budesonide, through its interaction with the GR, can inhibit the activation of both MAPK and NF-kB signaling cascades. [2][16] For instance, budesonide has been shown to inhibit the activity of ERK1/2 and p38 MAPK signaling pathways in airway smooth muscle cells of asthmatic rats.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. bicellscientific.com [bicellscientific.com]
- 2. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 3. bitesizebio.com [bitesizebio.com]
- 4. med.unc.edu [med.unc.edu]
- 5. Primary Human Bronchial Epithelial Cells Grown from Explants PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of budesonide on fibroblast-mediated collagen gel contraction and degradation -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of three weeks' treatment with budesonide on in vitro contractile and relaxant airway effects in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGFβ-induced matrix production by bronchial fibroblasts in asthma: budesonide and formoterol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. arigobio.com [arigobio.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- To cite this document: BenchChem. [Budesonide's Impact on Cellular Plasticity and Tissue Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240389#budesonide-s-impact-on-cellular-plasticity-and-tissue-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com